molecular formula C21H18N2O3 B11555767 4-methoxy-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide

4-methoxy-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11555767
M. Wt: 346.4 g/mol
InChI Key: RUYTUPUOQZNKOJ-PXLXIMEGSA-N
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Description

4-methoxy-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a methoxy group, a phenoxyphenyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 3-phenoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide moiety to hydrazine derivatives.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-methoxy-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-methoxy-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites on enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
  • 4-methoxy-N’-(4-methoxybenzoyl)benzohydrazide
  • 4-methoxy-N’-(3-phenyl-2-propenylidene)benzohydrazide

Uniqueness

4-methoxy-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide is unique due to its specific structural features, such as the presence of both methoxy and phenoxy groups

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

4-methoxy-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H18N2O3/c1-25-18-12-10-17(11-13-18)21(24)23-22-15-16-6-5-9-20(14-16)26-19-7-3-2-4-8-19/h2-15H,1H3,(H,23,24)/b22-15+

InChI Key

RUYTUPUOQZNKOJ-PXLXIMEGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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